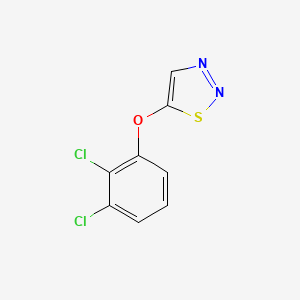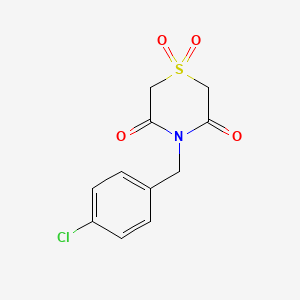
4-(4-chlorophenyl)-2-(4-fluorophenyl)-1(2H)-phthalazinone
Overview
Description
Scientific Research Applications
Polymer Synthesis and Properties :
- Xiao et al. (2003) synthesized fluorinated phthalazinone monomers and polymers with excellent thermal properties, highlighting their potential in engineering plastics and membrane materials. These polymers demonstrated good solubility and thermal stability, making them suitable for optical waveguides applications (Xiao et al., 2003).
- Meng et al. (1997) developed novel poly(phthalazinone ether sulfone ketone)s with high glass transition temperatures and thermooxidative properties. These polymers, despite their high melt viscosities, exhibited improved processability when blended with oligomers (Meng et al., 1997).
Copolymer Development :
- Zong et al. (2014) developed copoly(phenyl-s-triazine)s containing both diphenylfluorene and phthalazinone units. These copolymers displayed enhanced solubility, excellent thermal properties, and mechanical stability, making them promising materials for high-temperature applications (Zong et al., 2014).
- Yu et al. (2009) synthesized poly(arylene ether sulfone phenyl-s-triazine) copolymers containing phthalazinone moieties. These copolymers exhibited high glass transition temperatures and excellent thermal stability, suggesting their use as high-performance structural materials (Yu et al., 2009).
Gas Membrane Separation :
- Jian et al. (1999) applied poly(phthalazinone ether sulfone ketone) copolymers in gas membrane separation. The study found that these polymers had excellent gas separation properties, especially for CO2, O2, and N2, demonstrating their potential in high-temperature gas separation applications (Jian et al., 1999).
Biological Activity :
- Derita et al. (2013) investigated the antifungal activity of polysubstituted phthalazinone derivatives. Among these, a compound showed significant activity against various fungi, including dermatophytes and Cryptococcus neoformans, suggesting potential applications in antifungal drug development (Derita et al., 2013).
properties
IUPAC Name |
4-(4-chlorophenyl)-2-(4-fluorophenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN2O/c21-14-7-5-13(6-8-14)19-17-3-1-2-4-18(17)20(25)24(23-19)16-11-9-15(22)10-12-16/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEUAMSMPQQKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B3035786.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pivalate](/img/structure/B3035789.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B3035792.png)

![2-chloro-N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)benzenesulfonamide](/img/structure/B3035795.png)
![4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3035796.png)
![4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3035797.png)
![4-(Benzylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3035798.png)
![4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)butanamide](/img/structure/B3035800.png)
![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3035801.png)
![5-[(2,6-Dichlorophenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B3035803.png)

